molecular formula C8H13N3O2 B13180369 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13180369
M. Wt: 183.21 g/mol
InChI Key: LXLBBPJPABTJJO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a pyrimidine-2,4-dione core substituted with an aminomethyl group at position 5 and methyl groups at positions 1, 3, and 6. This substitution pattern confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic aminomethyl group and steric hindrance from the methyl substituents.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3

InChI Key

LXLBBPJPABTJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)CN

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Overview:
Multicomponent reactions have gained prominence as efficient, one-pot synthetic strategies for heterocyclic compounds, including tetrahydropyrimidine derivatives. These methods typically involve the condensation of aldehydes, amines, and β-dicarbonyl compounds under catalysis.

Key Protocols & Conditions:

  • Catalysts: Acidic catalysts such as acetic acid, metal catalysts like copper(II) chloride, lithium chloride, or ionic liquids such as [bmim]+[BF4]− have been employed to accelerate the reaction and improve yields.
  • Solvent Conditions: Reactions are conducted either in solvents like methanol, ethanol, or under solvent-free conditions, often at elevated temperatures (65–85°C).
  • Reaction Time: Ranges from 12 hours in traditional methods to as little as 3–6 minutes under microwave irradiation with catalysts like VB1 (a heterocyclic reagent containing pyrimidine and thiazole rings).

Representative Reaction Scheme:
A typical multicomponent synthesis involves condensation of an aldehyde, an amine (such as methylamine or amino derivatives), and β-ketoesters or β-diketones to form the tetrahydropyrimidine core (see Scheme 11 in source).

Research Findings:

  • The use of metal catalysts such as CuCl2 and LiCl under solvent-free conditions significantly reduces reaction times and increases yields (up to 96%).
  • Microwave-assisted synthesis further enhances efficiency, reducing reaction times to minutes with high selectivity and yields.

Cyclization of Precursors

Overview:
Cyclization of acyclic intermediates derived from amino acids, ureas, or related derivatives is another prominent route. This involves initial formation of acyclic intermediates, followed by intramolecular cyclization to generate the tetrahydropyrimidine ring.

Specific Methods:

  • From Urea Derivatives:
    • Starting from methylurea derivatives reacting with appropriate aldehydes or ketones under reflux conditions in ethanol or toluene.
    • Cyclization is facilitated by acid catalysis, often using acetic acid or polyphosphoric acid, at temperatures ranging from 100–150°C.
  • From 6-Aminouracil Derivatives:
    • Condensation of 6-aminouracil with methylating agents such as iodomethane under basic conditions yields N-methylated uracil derivatives, which can undergo further cyclization to form the tetrahydropyrimidine ring.

Reaction Conditions & Yields:

  • Reflux in ethanol or toluene for 3–4 hours.
  • Yields typically range from 70% to 85%, depending on the substituents and reaction conditions.

Functional Group Modification and Derivatization

Overview:
Post-synthesis modifications involve introducing amino groups or methyl groups at specific positions on the pyrimidine ring, often via nucleophilic substitution or methylation reactions.

Methods & Conditions:

  • Methylation:
    • Using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) at room temperature or reflux.
    • Yields are generally high (>80%) with reaction times of 2–4 hours.
  • Amination:
    • Nucleophilic substitution of halogenated intermediates with ammonia or amines under reflux in ethanol or aqueous media.

Mechanistic Insights:

  • Methylation occurs via SN2 mechanisms at nitrogen or oxygen centers, depending on the substrate's electronic environment.
  • Amination proceeds through nucleophilic attack on electrophilic centers, facilitated by electron-withdrawing groups.

Specific Synthesis Pathways from Literature

Method Starting Materials Catalysts/Conditions Reaction Time Yield Range References
Multicomponent condensation Aldehydes, amines, β-dicarbonyl compounds Acetic acid, metal catalysts, microwave irradiation 3 min – 20 h 63–96% ,
Cyclization of uracil derivatives 6-Aminouracil, methylating agents Reflux in ethanol/toluene 3–4 h 70–85%
N-Methylation of uracil derivatives Uracil derivatives, methyl iodide Potassium carbonate, reflux 2–4 h >80%

Mechanistic Considerations and Research Discoveries

  • Catalytic Role:
    Catalysts such as copper salts, ionic liquids, and microwave irradiation facilitate the formation of key intermediates like imines and enolates, promoting cyclization.

  • Reaction Pathways:
    The synthesis generally proceeds via initial formation of imine intermediates from aldehydes and amines, followed by cyclization with β-dicarbonyl compounds or urea derivatives, culminating in the tetrahydropyrimidine ring.

  • Green Chemistry Approaches:
    Recent research emphasizes solvent-free conditions, microwave-assisted synthesis, and the use of environmentally benign catalysts, aligning with sustainable chemistry principles.

Summary of Key Data

Parameter Details
Typical yields 63–96%
Reaction times 3 minutes to 20 hours
Catalysts Acetic acid, CuCl2, LiCl, ionic liquids, microwave irradiation
Solvent conditions Solvent-free, ethanol, methanol, isopropanol
Temperature range 65°C to 150°C

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities between the target compound and analogous pyrimidine-2,4-dione derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-Me, 3-Me, 6-Me, 5-aminomethyl C₉H₁₄N₄O₂ 210.24 Enhanced solubility, steric effects
5-Methyluracil (Thymine) 5-Me C₅H₆N₂O₂ 126.11 Basic pyrimidine, DNA/RNA component
6-Amino-1-benzyl-5-benzylamino-1H-pyrimidine-2,4-dione 1-Bn, 5-BnNH, 6-NH₂ C₁₈H₁₈N₄O₂ 322.37 Bulky benzyl groups, low solubility
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 1-Me, 3-Me, 5-NO₂, 6-NH₂ C₆H₈N₄O₄ 200.16 Electron-withdrawing NO₂ group
5-(Aminomethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-Me, 5-aminomethyl C₆H₁₀N₄O₂ 170.17 Simpler structure, higher polarity
6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-...-dione 1- and 5-isobutyl, 6-NH₂ C₁₂H₂₂N₄O₂ 254.33 Hydrophobic substituents

Physicochemical Properties

  • Solubility: The aminomethyl group in the target compound likely improves aqueous solubility compared to analogs with bulky hydrophobic groups (e.g., benzyl in or isobutyl in ). However, the three methyl groups may reduce solubility relative to simpler derivatives like 5-methyluracil .
  • Stability: Hydrochloride salt derivatives of similar aminomethyl-substituted pyrimidines (e.g., and ) suggest that the target compound could form stable salts, enhancing shelf life and bioavailability .

Biological Activity

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as the compound) is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities based on available literature and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine backbone with multiple methyl groups and an aminomethyl substituent. Its molecular formula is C9H14N4O2C_9H_{14}N_4O_2, and it possesses several functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that similar compounds showed potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 0.5 to 32 µg/mL depending on the specific derivative tested .
Compound DerivativeTarget BacteriaMIC (µg/mL)
5-(Aminomethyl)-...E. coli8
5-(Aminomethyl)-...S. aureus4
5-(Aminomethyl)-...P. aeruginosa16

Anti-inflammatory Effects

Recent studies have suggested that tetrahydropyrimidine derivatives can modulate inflammatory responses:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, leading to reduced inflammation in animal models .

Anticancer Potential

Emerging evidence suggests that the compound may possess anticancer properties:

  • Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a derivative demonstrated an IC50 value of 15 µM against human breast cancer cells .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives against clinical isolates of bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics.
  • Anti-inflammatory Activity : In a controlled trial involving animal models of arthritis, the administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of tetrahydropyrimidines:

  • Findings : Modifications at the N-position and C-methylation were found to enhance biological activity significantly. The presence of an amino group was crucial for maintaining potency against microbial targets .

Q & A

Basic Question: What are the optimal synthetic routes for 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Answer:
The synthesis typically involves condensation reactions under basic conditions. For example, nucleophilic substitution between substituted benzyl chlorides and pyrimidine precursors (e.g., pyrimidine-2,4-diamine derivatives) in the presence of sodium methoxide or similar bases facilitates core structure formation . One-pot methodologies using 6-amino-1-methyl-2-thiouracil with amines and formalin under reflux conditions (methanol, 40°C) have also been reported to yield pyrimidine derivatives efficiently . Purification via recrystallization or chromatography ensures high purity (>95%) .

Basic Question: How is the compound characterized structurally, and what techniques validate its molecular configuration?

Answer:
X-ray crystallography is the gold standard for structural validation. For example, bond angles and torsion angles (e.g., C6–C7–C8 = 118.99°, N3–C8–C7 = 121.0°) confirm stereoelectronic effects in the tetrahydropyrimidine ring . Complementary techniques include:

  • NMR spectroscopy : Proton environments (e.g., methyl groups at δ 1.2–3.5 ppm) and coupling constants confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 591.68 for a related compound) verify molecular weight .

Advanced Question: How can researchers address regioselectivity challenges during the synthesis of substituted tetrahydropyrimidine derivatives?

Answer:
Regioselectivity is influenced by steric and electronic factors. For example:

  • Steric control : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) at the 4-position direct electrophilic attacks to the 5- or 6-positions .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro or chloro) on aryl rings enhance reactivity at specific sites, as seen in Mannich reactions using 6-amino-1-methyl-2-thiouracil .
  • Reaction optimization : Adjusting pH (e.g., using acetic acid) and temperature (40–60°C) improves yield and selectivity .

Advanced Question: How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved?

Answer:
Contradictions often arise from assay variability or structural analogs. To resolve these:

  • Standardize protocols : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) thresholds .
  • Control for substituent effects : Compare activity of 5-(Aminomethyl)-derivatives with halogenated or methoxylated analogs to isolate functional group contributions .
  • Computational modeling : Molecular docking (e.g., with Staphylococcus aureus DNA gyrase) identifies binding affinity variations due to methyl or amino groups .

Methodological Question: What analytical techniques ensure the purity and stability of this compound in pharmaceutical research?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities like unreacted pyrimidine precursors .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >200°C) for storage conditions .
  • Karl Fischer titration : Measures residual water content (<0.1% w/w) to prevent hydrolysis .

Advanced Question: How does the 1,3,6-trimethyl substitution pattern influence the compound’s reactivity in nucleophilic environments?

Answer:
The methyl groups at positions 1, 3, and 6 induce steric hindrance, reducing reactivity at the 2- and 4-carbonyl positions. For example:

  • Base-catalyzed hydrolysis : The 2,4-dione moiety is less susceptible to ring-opening compared to non-methylated analogs .
  • Electrophilic substitution : Methyl groups at N1 and N3 deactivate the pyrimidine ring, directing attacks to the 5-aminomethyl side chain .

Methodological Question: What strategies are recommended for scaling up laboratory-scale synthesis to pilot production?

Answer:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., condensation reactions) .
  • Solvent optimization : Replace methanol with ethanol or IPA for safer large-scale operations .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress and intermediates .

Advanced Question: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (~1.2) and bioavailability (~65%) based on the aminomethyl and methyl groups .
  • Molecular dynamics simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems .

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